Kulonic acid
Overview
Description
Kulonic acid, also known as (13α,14β,17S)-16β-Hydroxy-3-oxo-5α-lanosta-7,24-diene-21-oic acid, is a naturally occurring compound with the molecular formula C30H46O4 and a molecular weight of 470.68 g/mol . It is a lanostane-type triterpenoid acid, which is found in various plant species and has been studied for its potential biological activities.
Mechanism of Action
Target of Action
Kulonic acid, also known as (2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD . This enzyme is found in Escherichia coli (strain K12) .
Biochemical Pathways
This compound may be involved in the metabolism of organic sulfur compounds . It is suggested that the compound could play a role in the transformation and mineralization of sulfur compounds . .
Pharmacokinetics
A macrokinetic model has been developed for the production of 2-keto-l-gulonic acid from l-sorbose by a mixed culture of gluconobacter oxydans and bacillus megaterium . This model takes into account the balances of some key metabolites , which could provide insights into the ADME properties of this compound.
Result of Action
It has been suggested that 2-keto-l-gulonic acid, a potential precursor of l-ascorbic acid (asa), can enhance plant growth and improve stress resistance by promoting the synthesis and accumulation of asa . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability and activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kulonic acid involves several steps, starting from lanosterol, a common triterpenoid. The key steps include oxidation, hydroxylation, and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, and catalysts like palladium on carbon for hydrogenation reactions .
Industrial Production Methods
The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Kulonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonic acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, oxidized, and substituted compounds. These derivatives can have different biological activities and properties .
Scientific Research Applications
Chemistry: Kulonic acid and its derivatives are used as intermediates in the synthesis of other complex molecules.
Biology: Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds .
Comparison with Similar Compounds
Kulonic acid is similar to other lanostane-type triterpenoids, such as betulinic acid and ursolic acid. it has unique structural features, such as the presence of a hydroxyl group at the 16β position and a keto group at the 3 position, which contribute to its distinct biological activities .
List of Similar Compounds
- Betulinic acid
- Ursolic acid
- Oleanolic acid
- Lanosterol
This compound stands out due to its unique structural features and diverse biological activities, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25,31H,8,10,12-17H2,1-7H3,(H,33,34)/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPFUFOEFSUMKP-QCWHEMHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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